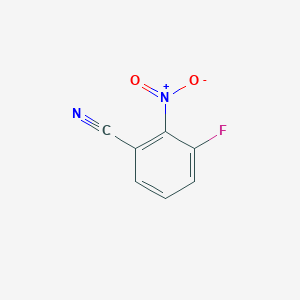

3-Fluoro-2-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-fluoro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPJBJJXAQKHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650423 | |

| Record name | 3-Fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-52-5 | |

| Record name | 3-Fluoro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzonitrile (CAS Number: 1000339-52-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzonitrile is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique trifunctional nature, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, makes it a versatile building block for the synthesis of a wide range of complex molecules. The electronic properties conferred by these functional groups, particularly the strong electron-withdrawing nature of the nitro and nitrile moieties, activate the molecule for specific chemical transformations, rendering it a valuable precursor in the development of novel heterocyclic compounds, pharmaceutical intermediates, and other functional materials. This guide provides a comprehensive overview of the technical data and synthetic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1000339-52-5 | [1][2] |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |

| Molecular Weight | 166.11 g/mol | [1] |

| Appearance | Solid (typically a white to off-white powder) | |

| Melting Point | 55 - 58 °C | |

| Solubility | Very slightly soluble in water (0.38 g/L at 25 °C). Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [2] |

| IUPAC Name | This compound | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. While experimental spectra are proprietary to specific suppliers, predicted spectral data provides valuable reference points for researchers.

| Spectral Data Type | Predicted Information |

| ¹H NMR | Predictions available from chemical database suppliers. |

| ¹³C NMR | Predictions available from chemical database suppliers.[2] |

| FT-IR | Expected characteristic peaks for C≡N, C-NO₂, C-F, and aromatic C-H bonds. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

Note: For definitive spectral data, it is recommended to acquire a sample and perform analysis or consult the certificate of analysis from a supplier.

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by its functional groups:

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro and nitrile groups activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group. This allows for the facile introduction of various nucleophiles at the C3 position.[4][5][6]

General Reaction Scheme:

Caption: General workflow for nucleophilic aromatic substitution.

Common nucleophiles for this reaction include amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted benzonitrile derivatives. These products can serve as intermediates for more complex heterocyclic structures.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amine, yielding 3-fluoro-2-aminobenzonitrile. This transformation is a critical step in many synthetic pathways as it introduces a versatile amino group that can undergo a variety of subsequent reactions, such as diazotization, acylation, and condensation reactions to form heterocyclic rings.

Experimental Protocol for Nitro Group Reduction (General Procedure): A common and effective method for the reduction of aromatic nitro groups is catalytic hydrogenation.[7]

-

Materials:

-

Aromatic nitro compound (e.g., this compound)

-

Palladium on carbon (Pd/C, typically 5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

-

Procedure:

-

The aromatic nitro compound is dissolved in the chosen solvent in a reaction flask.

-

The flask is purged with an inert gas.

-

The Pd/C catalyst is carefully added to the solution.

-

The reaction mixture is placed under a hydrogen atmosphere.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude amino product, which can be further purified by recrystallization or column chromatography.

-

Caption: Workflow for the reduction of the nitro group.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is limited in the public domain, its structural motifs are present in a variety of biologically active compounds.[8][9] The isomers and derivatives of fluoronitrobenzonitriles are known to be precursors for:

-

Anticancer Agents: The benzonitrile scaffold is a key component in a number of kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound provides a unique starting point for the synthesis of novel kinase inhibitors.[10]

-

Antimicrobial Compounds: Nitroaromatic compounds have a long history as antimicrobial agents. The reactivity of this molecule allows for its incorporation into larger scaffolds to explore new antibacterial and antifungal activities.[8]

-

Heterocyclic Synthesis: The dual reactivity of the fluorine and nitro groups makes this compound an excellent precursor for a variety of heterocyclic systems, which are a cornerstone of medicinal chemistry.[11][12]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Toxic if swallowed.

-

Toxic in contact with skin.

-

Toxic if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its distinct reactivity, primarily through nucleophilic aromatic substitution and nitro group reduction, provides chemists with a powerful tool for the construction of complex and potentially bioactive molecules. Further research into the synthetic applications and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents and functional materials.

References

- 1. This compound | C7H3FN2O2 | CID 26985266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 6. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzonitrile: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitrobenzonitrile, a key chemical intermediate with significant applications in the field of medicinal chemistry, particularly in the development of targeted cancer therapeutics. This document details its molecular structure, physicochemical properties, synthesis, and its critical role in the synthesis of KRAS G12C inhibitors, such as Sotorasib. Detailed experimental protocols and a visual representation of its synthetic application are provided to support researchers in their drug discovery and development endeavors.

Molecular Structure and Formula

This compound is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group.

-

Chemical Formula : C₇H₃FN₂O₂

-

IUPAC Name : this compound

-

CAS Number : 1000339-52-5

-

Molecular Weight : 166.11 g/mol

-

SMILES : C1=CC(=C(C(=C1)F)--INVALID-LINK--[O-])C#N

The spatial arrangement of the substituents on the benzene ring is crucial for its reactivity and utility as a synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |

| Molecular Weight | 166.11 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 55-58 °C | [3] |

| Solubility in Water | Insoluble (0.38 g/L at 25 °C) | [3][4] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, ethyl acetate | [3] |

| CAS Number | 1000339-52-5 | [1][2] |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A plausible and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-fluoro-6-nitroaniline.[1][2][5] This reaction provides a reliable pathway to introduce the nitrile functionality onto the aromatic ring.

Materials:

-

2-Fluoro-6-nitroaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-nitroaniline in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in the Synthesis of KRAS G12C Inhibitors: Nucleophilic Aromatic Substitution

This compound is a critical building block in the synthesis of Sotorasib (AMG 510), a potent and selective inhibitor of the KRAS G12C mutant protein.[6][7] The synthesis involves a key nucleophilic aromatic substitution (SₙAr) step where the fluorine atom is displaced by a nucleophile.

Materials:

-

This compound (or a derivative thereof)

-

A suitable piperazine derivative (e.g., a protected (S)-2-methylpiperazine)

-

A suitable base (e.g., diisopropylethylamine - DIPEA)

-

A suitable solvent (e.g., dimethyl sulfoxide - DMSO or N,N-dimethylformamide - DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve this compound and the piperazine derivative in the chosen aprotic polar solvent.

-

Add the base (e.g., DIPEA) to the reaction mixture.

-

Reaction Execution: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and brine to remove any remaining solvent and base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product, a key intermediate in the Sotorasib synthesis, can then be purified by column chromatography.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of a key intermediate for a KRAS G12C inhibitor, starting from this compound.

Caption: Synthetic workflow for a KRAS G12C inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of advanced therapeutics. Its specific substitution pattern allows for strategic chemical modifications, most notably in the construction of complex heterocyclic systems found in targeted anticancer agents. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry to utilize this compound in their synthetic endeavors.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]

- 4. A kind of preparation method of 2-fluoro-6-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Discovery of 3-Fluoro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications, particularly in the development of kinase inhibitors. This guide is intended to be a practical resource for researchers engaged in organic synthesis and drug discovery.

Introduction

This compound (CAS No. 1000339-52-5) is a substituted aromatic compound characterized by the presence of fluoro, nitro, and cyano functional groups on a benzene ring.[1] The unique electronic properties conferred by these substituents make it a versatile intermediate for the synthesis of complex heterocyclic molecules. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro and cyano groups offer multiple reaction sites for further chemical transformations. This guide will delve into the synthesis, properties, and potential applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 1000339-52-5 | [1] |

| Molecular Formula | C₇H₃FN₂O₂ | [1] |

| Molecular Weight | 166.11 g/mol | [1] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the reaction of 2,3-difluoronitrobenzene with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at an elevated temperature to facilitate the substitution.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.

Materials:

-

2,3-Difluoronitrobenzene

-

Sodium Cyanide (or Potassium Cyanide)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-difluoronitrobenzene (1.0 eq) in anhydrous DMF.

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield and Characterization: The expected yield for this type of reaction is typically in the range of 60-80%. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted)

While experimental spectroscopic data is not available in the searched literature, predicted NMR data can provide a reference for characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm, showing complex splitting patterns due to H-H and H-F couplings. |

| ¹³C NMR | Aromatic carbons expected in the range of 110-160 ppm. The carbon bearing the fluorine will show a large C-F coupling constant. The nitrile carbon will appear around 115 ppm. |

Applications in Drug Discovery

Fluorinated benzonitriles are important pharmacophores and versatile intermediates in the synthesis of various biologically active molecules, particularly kinase inhibitors.[2][3][4][5] The presence of the fluorine atom can improve metabolic stability and binding affinity, while the nitrile group can be a key interaction point or can be further transformed into other functional groups.

Role as a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many approved kinase inhibitors feature a substituted aromatic core. This compound can serve as a precursor for the synthesis of various heterocyclic scaffolds, such as quinazolines, which are common cores in kinase inhibitors. The synthetic workflow could involve the reduction of the nitro group to an amine, followed by cyclization reactions with appropriate reagents to construct the desired heterocyclic system.

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a promising synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Although its discovery and detailed synthesis are not extensively documented in publicly available literature, its chemical structure suggests a straightforward synthetic route and a wide range of potential applications. This technical guide provides a foundational resource for researchers interested in utilizing this compound for the development of novel molecules with desired biological or material properties. Further research into its synthesis and applications is warranted to fully explore its potential.

References

- 1. This compound | C7H3FN2O2 | CID 26985266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 3-Fluoro-2-nitrobenzonitrile, such as melting point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Fluoro-2-nitrobenzonitrile, a key intermediate in various synthetic applications. The document outlines its melting point and solubility characteristics, supported by standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as a white to off-white powder.[1] Key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃FN₂O₂ | |

| Molecular Weight | 166.11 g/mol | [1] |

| CAS Number | 1000339-52-5 | [2][3] |

| Appearance | Solid (white to off-white powder) | [1] |

| Melting Point | 55 - 58 °C | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

Solubility Profile

The solubility of this compound has been characterized in both aqueous and organic solvents.

| Solvent | Solubility | Source |

| Water | Insoluble (0.38 g/L at 25 °C) | [1][3] |

| Common Organic Solvents | Soluble | [1] |

| (Dichloromethane, Chloroform, Ethyl Acetate) |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a widely accepted technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Purity Assessment: A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting point range.

Solubility Determination

Solubility is determined to understand the behavior of the compound in various solvent systems, which is crucial for reaction setup, purification, and formulation.

Qualitative Solubility Testing:

-

Sample Preparation: A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.

-

Solvent Addition: The solvent of interest (e.g., water, dichloromethane) is added in small portions (e.g., 0.75 mL).

-

Observation: After each addition, the test tube is vigorously shaken. The compound is deemed soluble if a clear, homogeneous solution is formed. If the compound remains as a separate phase, it is considered insoluble.

Quantitative Water Solubility (Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask.

-

Agitation: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The resulting concentration is reported as the solubility in g/L or mol/L.

Synthetic Pathway Visualization

While specific signaling or metabolic pathways for this compound are not documented, its synthesis and the synthesis of related compounds are well-established. The following diagram illustrates a general workflow for the synthesis of a fluoronitrobenzonitrile from a corresponding fluorobenzonitrile, a common synthetic route for this class of compounds.

References

Spectroscopic data for 3-Fluoro-2-nitrobenzonitrile (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-nitrobenzonitrile (CAS No: 1000339-52-5), a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside typical Infrared (IR) and Mass Spectrometry (MS) characteristics derived from its structural features. Detailed, generalized experimental protocols for acquiring such data are also included to facilitate laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1000339-52-5 | [1][2] |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |

| Molecular Weight | 166.11 g/mol | [1] |

| Exact Mass | 166.01785550 Da | [1] |

| Appearance | Solid (predicted) | |

| SMILES | C1=CC(=C(C(=C1)F)--INVALID-LINK--[O-])C#N | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and should be considered as estimations. Experimental verification is recommended.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.05 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0, J(H,H) ≈ 1.0 | H-6 |

| ~7.85 | ddd | J(H,H) ≈ 8.0, J(H,H) ≈ 7.5, J(H,F) ≈ 1.0 | H-4 |

| ~7.50 | t | J(H,H) ≈ 8.0 | H-5 |

Note: The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ~160 (d) | ¹J(C,F) ≈ 260 | C-3 |

| ~145 (d) | ²J(C,F) ≈ 15 | C-2 |

| ~135 (d) | ⁴J(C,F) ≈ 3 | C-4 |

| ~130 (s) | C-5 | |

| ~125 (d) | ³J(C,F) ≈ 5 | C-6 |

| ~115 (s) | CN | |

| ~110 (d) | ²J(C,F) ≈ 20 | C-1 |

Note: Carbon atoms are coupled to the fluorine atom, resulting in doublets (d) with characteristic coupling constants. Carbons not coupled to fluorine appear as singlets (s).

IR (Infrared) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2230 | Strong | C≡N (Nitrile) Stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| ~1530, 1350 | Strong, Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1250 | Strong | C-F Stretch |

Mass Spectrometry (MS) Data (Expected)

Ionization Method: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M - NO]⁺ |

| 120 | Medium | [M - NO₂]⁺ |

| 107 | Medium | [M - CN - NO]⁺ |

| 93 | Low | [C₆H₂F]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

For ¹H NMR, a 45° or 90° pulse is typically used. For quantitative ¹³C NMR, a longer relaxation delay is necessary.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source, and the sample is heated to induce vaporization.

-

-

Ionization (Electron Ionization - EI) :

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis :

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing :

-

A detector records the abundance of ions at each m/z value.

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide to the Safety, Hazards, and Handling of 3-Fluoro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and handling requirements for 3-Fluoro-2-nitrobenzonitrile (CAS No: 1000339-52-5). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound containing fluoro, nitro, and nitrile functional groups. These features contribute to its chemical reactivity and toxicological profile.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2][3] |

| Molecular Weight | 166.11 g/mol | [1][2][3] |

| Appearance | Solid (usually white to off-white powder) | [4] |

| Melting Point | 55 - 58°C | [4] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate. | [4] |

| Vapor Pressure | Low at room temperature | [4] |

Hazard Identification and GHS Classification

This compound is classified as a highly toxic substance. The primary hazards are acute toxicity upon ingestion, dermal contact, or inhalation.[2][5]

| GHS Classification | |

| Pictogram(s) |

|

| Signal Word | Danger |

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Note: GHS classification is based on aggregated data and may vary slightly between suppliers.[1][2]

Toxicological Profile

Mechanism of Toxicity

The toxic effects of this compound are believed to stem from two primary pathways related to its functional groups:

-

Nitroaromatic Toxicity: The nitro group can be enzymatically reduced within the body by nitroreductases. This bioactivation process can generate reactive nitroso and hydroxylamino intermediates and lead to the formation of reactive oxygen species (ROS).[1][6] The subsequent oxidative stress can damage cellular components, including DNA, proteins, and lipids.[1][7]

-

Benzonitrile Toxicity: While some nitriles exert their toxicity by releasing cyanide in vivo, this is not always the case for benzonitriles.[8] Benzonitrile itself is not metabolized to cyanide but may act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production.[8][9] The presence of the nitro and fluoro groups on the aromatic ring of this compound likely modifies this profile, but a primary mechanism involving cyanide release is not the presumed pathway.

The following diagram illustrates a potential toxicity pathway for this compound, focusing on the bioactivation of the nitro group.

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H3FN2O2 | CID 26985266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. dl.astm.org [dl.astm.org]

- 5. echemi.com [echemi.com]

- 6. scielo.br [scielo.br]

- 7. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Benzonitrile - Hazardous Agents | Haz-Map [haz-map.com]

A Comprehensive Technical Guide to 3-Fluoro-2-nitrobenzonitrile and Its Derivatives for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzonitrile is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring, imparts a distinct reactivity profile that makes it an attractive starting material for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon. This reactivity, coupled with the potential for further chemical transformations of the nitro and nitrile functionalities, positions this compound as a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its derivatives, with a particular focus on its role in drug discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1000339-52-5 | [1] |

| Molecular Formula | C₇H₃FN₂O₂ | [1] |

| Molecular Weight | 166.11 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | 55-58 °C | |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C(=C1)F)--INVALID-LINK--[O-])C#N | [1] |

| InChI | InChI=1S/C7H3FN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One of the most plausible and widely applicable methods is the Sandmeyer reaction, which involves the diazotization of an appropriate aniline precursor followed by cyanation.[2][3]

Proposed Synthetic Pathway: Sandmeyer Reaction

A likely synthetic route to this compound is via the Sandmeyer reaction starting from 2-fluoro-6-nitroaniline. This method involves two key steps: the formation of a diazonium salt from the aniline, followed by its reaction with a cyanide source, typically copper(I) cyanide.[2][3][4]

Caption: Proposed synthesis of this compound via Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Fluoro-6-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of 2-Fluoro-6-nitroaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-6-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C), maintained with an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the interplay of its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups.[5] This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of substituted 2-nitrobenzonitrile derivatives.

Caption: General scheme for Nucleophilic Aromatic Substitution of this compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reagents (e.g., SnCl₂/HCl). This transformation opens up another avenue for derivatization, allowing for the introduction of substituents on the newly formed amino group or for its participation in cyclization reactions to form heterocyclic systems.

Transformation of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine. These transformations provide access to a different set of functionalized derivatives with altered physicochemical and biological properties.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules, particularly in the field of kinase inhibitors. The benzonitrile moiety is a common feature in many approved drugs and clinical candidates, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

While specific examples of drugs derived directly from this compound are not prominently featured in the reviewed literature, its structural motifs are present in a number of potent kinase inhibitors. For instance, the substituted benzonitrile core is a key pharmacophore in inhibitors of Bruton's tyrosine kinase (BTK), which are used in the treatment of various B-cell malignancies. The strategic placement of fluorine and other substituents on the benzonitrile ring can significantly impact the potency, selectivity, and pharmacokinetic properties of these inhibitors.

The general importance of fluorinated building blocks in drug design is well-established, with fluorine substitution often leading to improved metabolic stability, binding affinity, and bioavailability.[6]

Future Perspectives

This compound is a promising building block with significant potential for the discovery of novel therapeutic agents. Future research in this area could focus on:

-

Exploration of Novel Derivatives: The synthesis and biological evaluation of a wider range of derivatives through nucleophilic aromatic substitution and subsequent modifications of the nitro and nitrile groups.

-

Development of Novel Kinase Inhibitors: The design and synthesis of new kinase inhibitors incorporating the 3-fluoro-2-nitrophenyl scaffold, targeting kinases implicated in cancer, inflammation, and other diseases.

-

Application in Other Therapeutic Areas: The investigation of the potential of this compound derivatives in other therapeutic areas, such as infectious diseases and neurodegenerative disorders.

-

Development of Efficient and Scalable Synthetic Routes: The optimization of existing synthetic methods and the development of new, more efficient, and environmentally friendly routes for the large-scale production of this compound and its key derivatives.

References

- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

Reactivity and stability of 3-Fluoro-2-nitrobenzonitrile under various conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Fluoro-2-nitrobenzonitrile. The information presented herein is curated from available scientific literature and safety data to inform its application in research and development, particularly in the synthesis of novel chemical entities. Due to the limited direct experimental data on this specific isomer, this guide leverages established principles of organic chemistry and data from closely related analogues to predict its chemical behavior under various conditions.

Physicochemical Properties and Safety Summary

This compound is a trifunctional aromatic compound with the molecular formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol .[1][2] It exists as a solid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |

| Molecular Weight | 166.11 g/mol | [1][2] |

| Physical State | Solid | [3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1000339-52-5 | [1][2] |

Safety Information: this compound is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2][4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be used when handling this compound.[4]

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three functional groups: the fluorine atom, the nitro group, and the nitrile group. The strong electron-withdrawing nature of the ortho-nitro group and the meta-cyano group significantly activates the aromatic ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) the primary mode of reactivity.

Caption: Key reactivity pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring is a facile leaving group in SNAr reactions. The presence of the electron-withdrawing nitro group ortho to the fluorine atom is crucial, as it stabilizes the intermediate Meisenheimer complex through resonance. The meta-positioned nitrile group further contributes to the activation of the ring.

Caption: The two-step addition-elimination mechanism of SNAr.

Expected Reactivity with Common Nucleophiles:

Based on studies of analogous compounds like 4-fluoro-3-nitrobenzonitrile and 2-fluoro-6-nitrobenzonitrile, this compound is expected to react readily with a variety of nucleophiles.[5][6]

-

Amines (Amination): Primary and secondary amines are expected to displace the fluorine atom to yield N-substituted 2-nitrobenzonitriles. These reactions are typically carried out in a polar aprotic solvent like DMSO in the presence of a base.[5][6]

-

Alkoxides/Phenoxides (Alkoxylation/Aryloxylation): Reaction with alkoxides or phenoxides will likely lead to the formation of the corresponding ethers.[5]

-

Thiols (Thiolation): Thiols are also anticipated to be effective nucleophiles, resulting in thioether derivatives.[5]

-

Water/Hydroxide: The reaction of the isomer 4-fluoro-3-nitrobenzonitrile with residual water in the reaction medium to form a bis(cyano-nitrophenyl) ether suggests that under certain conditions, water or hydroxide can act as a nucleophile.[6]

Table 2: Predicted SNAr Reactions of this compound

| Nucleophile | Reagent Class | Expected Product |

| R₂NH | Amines | 3-(Dialkylamino)-2-nitrobenzonitrile |

| ArNH₂ | Aromatic Amines | 3-(Arylamino)-2-nitrobenzonitrile |

| RO⁻ | Alkoxides | 3-Alkoxy-2-nitrobenzonitrile |

| ArO⁻ | Phenoxides | 3-Phenoxy-2-nitrobenzonitrile |

| RS⁻ | Thiolates | 3-(Alkylthio)-2-nitrobenzonitrile |

Reduction of the Nitro Group

The nitro group is susceptible to reduction, typically yielding an amino group. This transformation is a valuable synthetic route to ortho-amino-substituted benzonitriles, which are precursors to various heterocyclic systems.[3]

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Notes |

| H₂/Pd or Pt | Catalytic Hydrogenation | 3-Fluoro-2-aminobenzonitrile | Careful control is needed to avoid reduction of the nitrile group.[5] |

| Fe/HCl or Fe/AcOH | Chemical Reduction | 3-Fluoro-2-aminobenzonitrile | A classic and effective method for selective nitro group reduction.[5] |

| SnCl₂ | Chemical Reduction | 3-Fluoro-2-aminobenzonitrile | Another common reagent for this transformation.[5] |

The resulting 3-fluoro-2-aminobenzonitrile is a versatile intermediate. For instance, it can undergo intramolecular cyclization reactions, such as reaction with formic acid to potentially form fluoro-substituted quinazolinones.[3]

Reactions of the Nitrile Group

The nitrile group can undergo hydrolysis under either acidic or basic conditions to form a carboxylic acid or an amide.[7]

-

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat will typically convert the nitrile to a carboxylic acid, yielding 3-fluoro-2-nitrobenzoic acid.[7]

-

Basic Hydrolysis: Under basic conditions (e.g., NaOH(aq), KOH(aq)) with heating, the nitrile hydrolyzes to a carboxylate salt.[7] Milder basic conditions may yield the primary amide, 3-fluoro-2-nitrobenzamide.[7]

Stability Profile

Thermal Stability

Nitroaromatic compounds can be thermally sensitive. While specific decomposition temperatures for this compound are not documented, it is advisable to handle the compound with care at elevated temperatures. Thermal hazard analysis, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would be necessary to determine its thermal decomposition profile. For context, studies on other fluorinated organic salts show that thermal decomposition is a function of both temperature and time, with faster heating rates leading to higher observed onset temperatures for degradation.

Photochemical Stability

Aromatic nitro compounds are known to be photochemically active, although their disappearance quantum yields are often low (in the order of 10⁻³).[1] This suggests that the primary process upon photoexcitation is deactivation back to the ground state.[1] However, prolonged exposure to UV light can lead to degradation. Common photoproducts of aromatic nitro compounds include aromatic nitrosocompounds and nitrophenols.[1] The presence of nitrate or nitrite ions in aqueous solution can also promote the photonitration of aromatic compounds.[8]

Chemical Stability and Incompatible Materials

-

Strong Bases: As a highly activated aryl fluoride, this compound will be reactive towards strong bases, which can also act as nucleophiles, leading to substitution reactions. A safety data sheet for the related compound 3-nitrobenzonitrile warns of violent reactions with bases.

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

-

Nucleophiles: As detailed in the reactivity section, this compound is susceptible to reaction with a wide range of nucleophiles.

Experimental Protocols (Exemplary, based on Analogues)

No specific experimental protocols for this compound were found. The following are generalized procedures based on reactions of isomeric fluoronitrobenzonitriles and serve as a starting point for methodology development.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from the described reaction of 4-fluoro-3-nitrobenzonitrile with amines.[6]

Caption: A generalized workflow for the reaction of this compound with amines.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP).

-

Base Addition: Add a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) (1.5-2.0 eq).

-

Reaction: Heat the mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Reduction of the Nitro Group with Iron

This protocol is based on standard methods for the reduction of aromatic nitro groups.[5]

-

Reaction Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and water (or acetic acid).

-

Reagent Addition: Add iron powder (3-5 eq) and a catalytic amount of acid (e.g., HCl or acetic acid).

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS until completion.

-

Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Purification: Concentrate the filtrate to remove the solvent. If necessary, neutralize the solution and extract the product with an organic solvent. The product can then be purified by standard methods.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its primary reactivity is centered on nucleophilic aromatic substitution of the fluorine atom, which is strongly activated by the ortho-nitro and meta-cyano groups. Additionally, the nitro and nitrile functionalities can be selectively transformed to introduce further molecular diversity. While direct quantitative data on its reactivity and stability are limited, a robust profile can be inferred from its isomers and related compounds. Researchers and drug development professionals can utilize this compound as a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles and other target molecules, provided that its hazardous nature is managed with appropriate safety precautions. Further experimental studies are warranted to fully quantify its reaction kinetics and stability limits.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. This compound | C7H3FN2O2 | CID 26985266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1000339-52-5 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 3-Fluoro-2-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzonitrile is a versatile trifunctional aromatic compound poised for significant exploration in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom ortho to a nitro group and meta to a nitrile group, imparts a distinct reactivity profile that makes it an attractive starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the benzene ring for nucleophilic aromatic substitution, while the fluorine atom serves as an excellent leaving group. This guide provides an in-depth analysis of potential research avenues for this compound, including key reactions, potential drug discovery targets, and detailed experimental considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1000339-52-5 |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, room temperature |

Core Reactivity and Synthetic Potential

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing effects of the adjacent nitro and cyano groups significantly activate the fluorine atom for displacement by a wide range of nucleophiles. This predictable reactivity makes it a valuable building block for introducing the 2-nitrobenzonitrile moiety into various molecular scaffolds.

Key Research Areas in Synthetic Chemistry:

-

Synthesis of Heterocyclic Compounds: The vicinal arrangement of the functional groups in derivatives of this compound allows for tandem SₙAr and cyclization reactions to construct a variety of heterocyclic systems. Of particular interest is the synthesis of pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl fluoride can potentially participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds. This opens up avenues for creating complex molecular frameworks.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-amino-3-fluorobenzonitrile. This resulting aniline derivative is a valuable intermediate for the synthesis of fused heterocyclic systems and can be further functionalized.

Potential Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in many biologically active molecules, particularly in the area of kinase inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibitors:

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of TRK signaling, often through gene fusions, is implicated in a variety of cancers.[1] Small molecule inhibitors of TRK have shown significant promise in the treatment of these cancers.[3]

The pyrazolo[3,4-b]pyridine scaffold, which can be synthesized from this compound derivatives, is a key component of some known TRK inhibitors. This suggests that this compound is a valuable starting material for the development of novel TRK inhibitors.

Upon binding of its ligand, Nerve Growth Factor (NGF), the TRKA receptor dimerizes and autophosphorylates on specific tyrosine residues.[4][5] This initiates a downstream signaling cascade involving key pathways such as the Ras/MAPK/ERK pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt pathway, which promotes cell survival.[4]

Figure 1: Simplified TRKA signaling pathway.

Experimental Protocols

Detailed experimental protocols for key transformations involving fluoronitrobenzonitrile derivatives are provided below. While these protocols may require optimization for this compound specifically, they serve as a valuable starting point.

Synthesis of 2-Amino-3-fluorobenzonitrile (from an alternative precursor)

This protocol describes the synthesis of the amino derivative from a different starting material, illustrating a potential transformation of the nitro group.

Procedure: In a dry 500 mL round-bottom flask, (Z)-7-fluoro-3-(isocyano)indolin-2-one (3.12 g, 17.32 mmol) was dissolved in 150 mL of dimethylformamide. The solution was heated to 180°C (internal temperature 152°C) and stirred for 3 hours. After cooling, the reaction mixture was diluted with water (125 mL), saturated sodium bicarbonate solution (125 mL), and ethyl acetate (250 mL). The organic layer was separated, and the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by silica gel column chromatography using dichloromethane as the eluent to yield 2-amino-3-fluorobenzonitrile (2.36 g, 78% yield).[6]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This general procedure can be adapted for the reaction of this compound with various amine nucleophiles.

Procedure: A mixture of the fluoroarene and the amine nucleophile is heated in a suitable solvent such as DMSO in the presence of a base like KOH. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[7]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the general conditions for a Suzuki coupling reaction, which could be explored for this compound.

Procedure: To a reaction vessel, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents). A suitable solvent system, such as a mixture of dioxane and water, is added. The vessel is sealed and heated (e.g., 100-150 °C), potentially using microwave irradiation to accelerate the reaction. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent and water, and the layers are separated. The aqueous layer is extracted, and the combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.[8]

Figure 2: General workflow for a Suzuki coupling reaction.

Quantitative Data

While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, Table 2 provides representative data for a potent TRK inhibitor with a related structural scaffold. This data can serve as a benchmark for future drug discovery efforts utilizing this compound.

| Compound | Target | IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |

| Compound 10g | TRKA | 5.21 | Ba/F3-CD74-NTRK1G595R: 1.43 |

| TRKC | 4.51 | Ba/F3-CD74-NTRK1G667C: 47.56 | |

| TRKAG595R | 6.77 | ||

| TRKAG667C | 1.42 | ||

| TRKAF589L | 6.13 |

Data for compound 10g, a macrocyclic TRK inhibitor, is from J. Med. Chem. 2023, 66, 18, 12950–12965.[9]

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its inherent reactivity, particularly in SₙAr reactions, provides a reliable entry point for the synthesis of diverse and complex molecules. The potential to access biologically relevant scaffolds, such as those found in TRK inhibitors, highlights the significant opportunities for future research. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile compound. Further investigation into the specific reaction conditions and the biological activity of its derivatives is highly encouraged and is expected to yield novel and valuable contributions to the fields of chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Structure-Based Optimization of the Third Generation Type II Macrocycle TRK Inhibitors with Improved Activity against Solvent-Front, xDFG, and Gatekeeper Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 3-Fluoro-2-nitrobenzonitrile: A Gateway to Novel Organic Scaffolds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Fluoro-2-nitrobenzonitrile is a highly versatile building block in organic synthesis, prized for its activated aromatic system that is primed for nucleophilic aromatic substitution (SNAr). The synergistic electron-withdrawing effects of the ortho-nitro and meta-cyano groups render the fluorine atom an excellent leaving group, facilitating the introduction of a wide array of nucleophiles. This reactivity profile makes it a valuable precursor for the synthesis of diverse molecular scaffolds, particularly in the development of pharmaceuticals and other biologically active compounds. These application notes provide an overview of its utility and detailed protocols for key transformations.

Key Applications in Organic Synthesis

The primary application of this compound lies in its susceptibility to nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups at the 2-position, leading to a diverse range of substituted 2-nitrobenzonitrile derivatives. These intermediates can be further elaborated through subsequent reactions, such as reduction of the nitro group or transformation of the nitrile moiety.

Common Nucleophilic Substitution Reactions:

-

Amination: Reaction with primary and secondary amines yields 2-amino-3-nitrobenzonitrile derivatives, which are precursors to various heterocyclic compounds.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides introduces ether linkages, forming 2-alkoxy- or 2-aryloxy-3-nitrobenzonitriles.

-

Thiolation: Reaction with thiols or thiolates leads to the formation of 2-thioether derivatives.

Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions

The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution of activated fluoro-nitroaromatics, which are analogous to the expected reactivity of this compound.

| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Amine | Aniline | DMF | K₂CO₃ | 80 - 120 | 4 - 12 | 85 - 95 |

| Secondary Amine | Piperidine | Acetonitrile | K₂CO₃ | 25 - 80 | 2 - 6 | 90 - 98 |

| Alkoxide | Sodium Methoxide | Methanol | - | 25 - 65 | 1 - 4 | 80 - 95 |

| Thiolate | Thiophenol | DMF | K₂CO₃ | 25 - 60 | 1 - 3 | 90 - 99 |

Experimental Protocols

The following are detailed experimental protocols for key reactions involving fluoronitrobenzoates, which serve as a guide for the use of this compound.

Protocol 1: Synthesis of 2-(Phenylamino)-3-nitrobenzonitrile (Analogous Reaction)

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add aniline followed by potassium carbonate.

-

Heat the reaction mixture to 100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 2-(phenylamino)-3-nitrobenzonitrile.

Protocol 2: Synthesis of 2-Methoxy-3-nitrobenzonitrile (Analogous Reaction)

Materials:

-

This compound (1.0 eq)

-

Sodium Methoxide (1.2 eq)

-

Anhydrous Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude 2-methoxy-3-nitrobenzonitrile.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of 2-(Phenylthio)-3-nitrobenzonitrile (Analogous Reaction)

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DMF.

-

Add thiophenol and potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the residue by column chromatography on silica gel to obtain 2-(phenylthio)-3-nitrobenzonitrile.

Visualizations of Synthetic Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the utilization of this compound in organic synthesis.

Caption: Nucleophilic aromatic substitution (SNAr) reactions of this compound.

Caption: General experimental workflow for SNAr reactions.

Caption: Subsequent transformations of 2-substituted-3-nitrobenzonitrile derivatives.